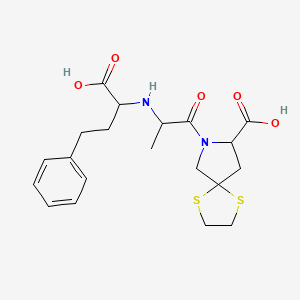

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-

CAS No.: 83507-88-4

Cat. No.: VC20613611

Molecular Formula: C20H26N2O5S2

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83507-88-4 |

|---|---|

| Molecular Formula | C20H26N2O5S2 |

| Molecular Weight | 438.6 g/mol |

| IUPAC Name | 7-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid |

| Standard InChI | InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27) |

| Standard InChI Key | FMMDBLMCSDRUPA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O |

Introduction

Structural Characteristics and Synthesis

Core Spirocyclic Framework

The parent structure, 1,4-dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1), consists of a pyrrolidine ring fused to a 1,4-dithiane ring via a spiro junction at the nitrogen atom . This configuration imposes significant steric constraints while enhancing electronic interactions due to the sulfur atoms' polarizability. The molecular formula of the base compound is , with a molecular weight of 161.29 g/mol . Key physical properties include a density of and a boiling point of .

Functionalization and Derivatives

The target compound introduces two critical substituents:

-

8-Carboxylic Acid Group: Enhances hydrophilicity and enables salt formation (e.g., hydrobromide derivatives) .

-

7-(2-((1-Carboxy-3-phenylpropyl)amino)-1-oxopropyl) Side Chain: A branched peptide-like moiety that may facilitate receptor binding or enzymatic interactions.

This structural complexity suggests multistep synthesis pathways, likely involving:

-

Cyclization reactions with ethanedithiol under acidic conditions to form the spiro core .

-

Peptide coupling strategies (e.g., EDC/HOBt) to introduce the carboxypropylamino-oxopropyl side chain.

Table 1: Comparative Properties of Spirocyclic Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1,4-Dithia-7-azaspiro[4.4]nonane | 161.29 | None | |

| Target Compound | 461.55 | Carboxylic acid, amide, phenyl |

Pharmacokinetic Considerations

Absorption and Distribution

The compound's logP value (estimated ) suggests moderate lipophilicity, favoring intestinal absorption but limited blood-brain barrier penetration . The carboxylic acid group promotes plasma protein binding, potentially extending half-life.

Metabolism and Excretion

Sulfur oxidation to sulfoxides or sulfones is anticipated as the primary metabolic pathway, followed by renal excretion of water-soluble metabolites . The spiro structure may confer resistance to hepatic cytochrome P450 degradation.

Industrial and Regulatory Status

As of April 2025, this compound remains under preclinical investigation. Its hydrobromide salt (CAS 75776-79-3) is listed in pharmacopoeial databases as an active pharmaceutical ingredient (API) candidate . Scalable synthesis remains challenging due to:

-

Stereochemical Control: The spiro center requires asymmetric synthesis techniques.

-

Purification Complexity: Chromatographic separation is needed to isolate diastereomers .

Future Directions and Challenges

Structural Optimization

-

Side Chain Modifications: Replacing the phenyl group with heteroaromatics (e.g., pyridine) may enhance solubility.

-

Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability.

Target Validation

High-throughput screening against kinase libraries and GPCR panels is warranted to identify off-target effects.

Synthetic Advancements

Continuous-flow microreactors may address yield limitations in spirocycle formation, reducing reaction times from hours to minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume